molecular formula C6H8N4O B13095020 5-Methyl-3a,4-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 125373-19-5

5-Methyl-3a,4-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one

Cat. No.: B13095020
CAS No.: 125373-19-5
M. Wt: 152.15 g/mol
InChI Key: MDZAEIJGRHEMEI-UHFFFAOYSA-N
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Description

5-Methyl-1,3a-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is known for its diverse biological activities and has garnered significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,3a-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with formamide, followed by cyclization to form the desired triazolopyrimidine structure. The reaction conditions often include heating the mixture at elevated temperatures, typically around 150-200°C, in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of 5-Methyl-1,3a-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,3a-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazolopyrimidines.

Scientific Research Applications

5-Methyl-1,3a-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-Methyl-1,3a-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyrimidine: A closely related compound with similar biological activities.

    5-Methyl-1,2,4-triazolo[1,5-a]pyrimidine: Another derivative with comparable properties.

Uniqueness

5-Methyl-1,3a-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 7-position. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

CAS No.

125373-19-5

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

5-methyl-3a,4-dihydro-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C6H8N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3,6,9H,1H3,(H,7,8)

InChI Key

MDZAEIJGRHEMEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(N1)N=CN2

Origin of Product

United States

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